molecular formula C7H14ClNO2 B12926753 Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride

Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride

Cat. No.: B12926753
M. Wt: 179.64 g/mol
InChI Key: PFSLRRBWUYKQCW-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the azetidine ring through alkylation reactions.

    Esterification: The acetate group is introduced via esterification reactions involving acetic acid or its derivatives.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in various biochemical pathways.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(1-ethylazetidin-2-yl)acetate: Differing by the presence of an ethyl group instead of a methyl group.

    Methyl 2-(1-propylazetidin-2-yl)acetate: Differing by the presence of a propyl group instead of a methyl group.

    Methyl 2-(1-butylazetidin-2-yl)acetate: Differing by the presence of a butyl group instead of a methyl group.

These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 2-(1-methylazetidin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-3-6(8)5-7(9)10-2;/h6H,3-5H2,1-2H3;1H

InChI Key

PFSLRRBWUYKQCW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC1CC(=O)OC.Cl

Origin of Product

United States

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